4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using one-carbon source reagents such as formic acid or triethyl orthoformate . For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to form the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for thieno[3,2-d]pyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide involves the inhibition of specific enzymes and pathways. For example, it acts as a cytochrome bd oxidase inhibitor in Mycobacterium tuberculosis, leading to ATP depletion and reduced bacterial viability . In cancer cells, it may inhibit protein kinases, disrupting signaling pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:
2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives: Known for their PI3K inhibitory activity and anticancer properties.
Thieno[3,4-b]pyridine derivatives: Studied for their diverse biological activities, including antibacterial and antiviral effects.
Uniqueness
4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide is unique due to its specific structural features and the combination of functional groups that confer its distinct biological activities. Its ability to inhibit cytochrome bd oxidase and protein kinases makes it a valuable compound for research in infectious diseases and cancer .
Properties
Molecular Formula |
C23H18N6O2S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4-amino-N-[1-(4-hydroxyanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C23H18N6O2S/c1-12-2-7-16-15(8-9-25-22(16)28-13-3-5-14(30)6-4-13)18(12)29-23(31)17-10-32-20-19(17)26-11-27-21(20)24/h2-11,30H,1H3,(H,25,28)(H,29,31)(H2,24,26,27) |
InChI Key |
OHVMYBPZTUUQOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)O)NC(=O)C4=CSC5=C4N=CN=C5N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.